

6-chloro-3-(trifluoromethyl)picolinic acid chemical properties

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Compound of Interest

Compound Name: 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No.: B1589553

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An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinic Acid: Properties, Synthesis, and Analysis

Executive Summary: 6-Chloro-3-(trifluoromethyl)picolinic acid is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a trifluoromethyl group, provides a versatile scaffold for the synthesis of complex molecular targets. The trifluoromethyl moiety is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This guide serves as a comprehensive technical resource for researchers and development scientists, detailing the compound's physicochemical properties, outlining a robust synthetic and purification workflow, exploring its chemical reactivity, and establishing a framework for its analytical characterization and safe handling.

Introduction: A Versatile Building Block

Halogenated and trifluoromethyl-substituted picolinic acids are cornerstone intermediates in modern medicinal and agricultural chemistry. The pyridine core is a prevalent motif in numerous approved drugs and pesticides, and its functionalization allows for the fine-tuning of biological activity and pharmacokinetic properties.

Strategic Importance in Synthesis

6-Chloro-3-(trifluoromethyl)picolinic acid, with its CAS Number 796090-24-9, is a strategically important building block.^[1] The three distinct functional groups offer orthogonal reactivity:

- The carboxylic acid at the 2-position is a primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.
- The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of substituents.
- The trifluoromethyl group at the 3-position is a robust, electron-withdrawing group that significantly influences the electronic properties of the pyridine ring and often enhances the biological efficacy of the final compound.^[2]

This trifecta of functionalities makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery and agrochemical development programs.^[2]^[3]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.

Identification and Structure

- IUPAC Name: **6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid**
- Synonyms: 6-Chloro-3-(trifluoromethyl)picolinic acid^[1]
- CAS Number: 796090-24-9
- Molecular Formula: $C_7H_3ClF_3NO_2$ ^[1]
- Molecular Weight: 225.55 g/mol ^[1]

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Structure:

Tabulated Physical Data

The following table summarizes the key physical properties of the compound, compiled from supplier technical data sheets.

Property	Value	Source(s)
Physical Form	Solid	
Melting Point	109-110 °C	[1]
Boiling Point	303.6 ± 42.0 °C (Predicted)	[1]
Density	1.603 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	2.32 ± 0.36 (Predicted)	[1]
Storage Temperature	2-8°C, under inert gas	[1]

Synthesis and Purification

While various methods can be envisioned, a common and logical synthetic route involves the hydrolysis of the corresponding nitrile precursor, 6-chloro-3-(trifluoromethyl)picolinonitrile. This precursor is commercially available and provides a direct pathway to the desired carboxylic acid.

Proposed Synthetic Protocol: Nitrile Hydrolysis

This protocol describes a standard laboratory procedure for the acid-catalyzed hydrolysis of 6-chloro-3-(trifluoromethyl)picolinonitrile (CAS 401590-41-8).[4] The causality behind this choice is its reliability and straightforward execution. Acid hydrolysis is effective for electron-deficient nitriles and typically results in a clean conversion.

Materials and Equipment:

- 6-chloro-3-(trifluoromethyl)picolinonitrile
- Concentrated Sulfuric Acid (H₂SO₄)
- Deionized Water

- Sodium Bicarbonate (NaHCO_3), saturated solution
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Step-by-Step Methodology:

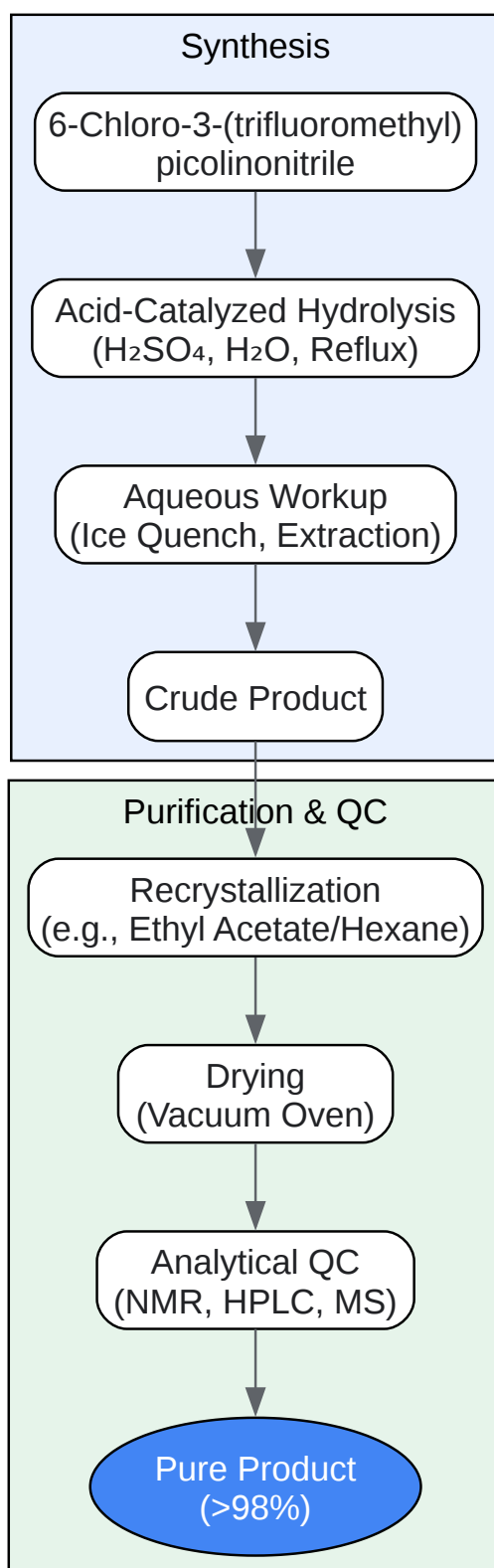
- **Reaction Setup:** In a round-bottom flask, suspend 6-chloro-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a 1:1 mixture of deionized water and concentrated sulfuric acid. Rationale: The strong acid protonates the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water.
- **Heating:** Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is completely consumed (typically 4-8 hours).
- **Cooling and Quenching:** Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a separate beaker. Rationale: This safely dilutes the acid and precipitates the product, which is less soluble in cold aqueous media.
- **Extraction:** Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3x volumes). Rationale: Ethyl acetate is a suitable solvent for the carboxylic acid product and is immiscible with water.
- **Washing:** Wash the combined organic layers sequentially with deionized water and then brine. Rationale: The water wash removes residual acid, and the brine wash helps to break

any emulsions and remove bulk water from the organic phase.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from the nitrile precursor to the final, purified picolinic acid.



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Fig. 1: Synthesis and Purification Workflow.

Purification and Quality Control

The crude product is typically purified by recrystallization. A solvent system like ethyl acetate/hexanes is a good starting point. The purity of the final product should be validated using the analytical techniques described in Section 5.0, with a target purity of >98% for use in sensitive applications.

Chemical Reactivity and Stability

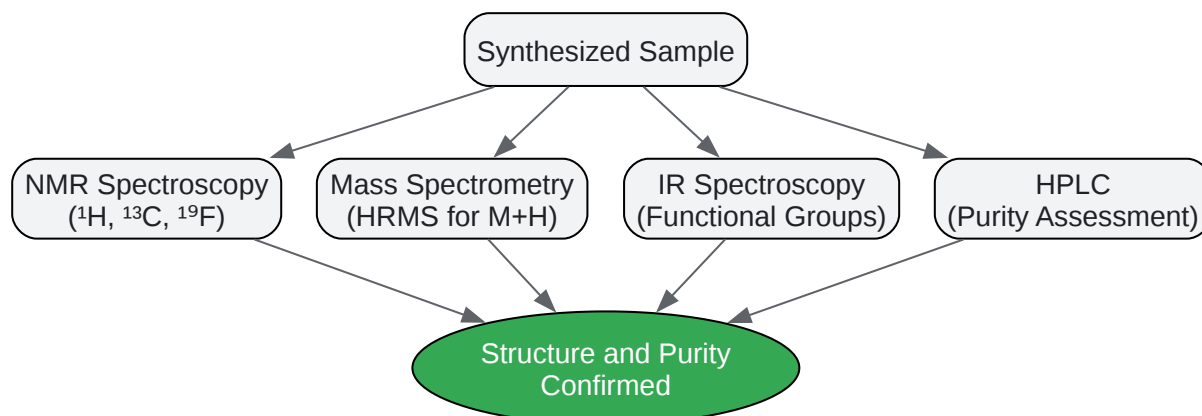
The reactivity of 6-chloro-3-(trifluoromethyl)picolinic acid is governed by its three key functional groups.

- **Carboxylic Acid:** The picolinic acid moiety readily undergoes reactions typical of carboxylic acids, such as esterification and, most importantly, amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt).
- **Pyridine Ring:** The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (S_NAr) by the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group. This allows for the displacement of chloride with various nucleophiles (e.g., amines, alkoxides, thiols) to build molecular complexity.
- **Trifluoromethyl Group:** The CF₃ group is highly stable and generally unreactive under common synthetic conditions. Its primary role is electronic; it lowers the pK_a of the carboxylic acid and activates the ring for S_NAr.[\[2\]](#)
- **Storage:** The compound is stable under recommended storage conditions (2-8°C, dry, inert atmosphere).[\[1\]](#) It should be kept away from strong oxidizing agents and bases.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 6-chloro-3-(trifluoromethyl)picolinic acid.[\[5\]](#)

Analytical Workflow Overview



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Fig. 2: Analytical Characterization Workflow.

Spectroscopic and Chromatographic Profiles

The following describes the expected analytical data for this molecule.^{[6][7][8]}

- ¹H NMR: The proton spectrum will be simple, showing two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the carboxylic acid proton will also be present, which is exchangeable with D₂O.
- ¹³C NMR: The carbon spectrum will show seven distinct signals: five for the pyridine ring carbons, one for the carboxylic acid carbon (~160-170 ppm), and a quartet for the trifluoromethyl carbon (~120-130 ppm) due to C-F coupling.
- ¹⁹F NMR: This is a key diagnostic tool. A single, sharp singlet is expected, confirming the presence of a single type of CF₃ group.
- IR Spectroscopy: Key absorption bands will confirm the functional groups: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region (<1400 cm⁻¹).

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) should show the exact mass for the protonated molecular ion $[M+H]^+$, confirming the molecular formula. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be a characteristic feature.
- **HPLC Protocol:** Purity is best assessed by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using mobile phases of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, with UV detection at ~254 nm.

Safety and Handling

Proper safety protocols are mandatory when handling this chemical. The following information is derived from safety data sheets.[\[9\]](#)

GHS Hazard Identification

Hazard Class	Hazard Statement	Source(s)
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	[9]
Serious Eye Damage (Category 1)	H318: Causes serious eye damage	[9]
Skin Irritation (Category 2)	H315: Causes skin irritation	
Serious Eye Irritation (Category 2)	H319: Causes serious eye irritation	
STOT SE 3	H335: May cause respiratory irritation	
Aquatic Hazard (Acute, Category 3)	H402: Harmful to aquatic life	[9]

Note: Discrepancies exist between sources regarding eye damage (H318) vs. irritation (H319). It is prudent to treat the chemical as capable of causing serious eye damage.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
[10]
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[10]
- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
[10]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

First Aid and Spill Management

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9]
- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
- Spill Cleanup: Avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal.[10]

Conclusion

6-Chloro-3-(trifluoromethyl)picolinic acid is a high-value chemical intermediate with well-defined physicochemical properties. Its synthesis from the corresponding nitrile is a feasible and scalable route. The compound's rich reactivity, stemming from its distinct functional groups, makes it an indispensable tool for medicinal and agricultural chemists. A comprehensive analytical approach is necessary to ensure structural integrity and purity. Adherence to strict safety protocols is essential for its handling. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.

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